molecular formula C13H16BrNO B14127878 1-(3-Bromobutyl)-4-phenylazetidin-2-one CAS No. 89044-71-3

1-(3-Bromobutyl)-4-phenylazetidin-2-one

Cat. No.: B14127878
CAS No.: 89044-71-3
M. Wt: 282.18 g/mol
InChI Key: DDAWDVCOGLGZDN-UHFFFAOYSA-N
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Description

1-(3-Bromobutyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom of the azetidinone ring and a phenyl group attached to the carbon atom at the 4-position of the ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Bromobutyl)-4-phenylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azetidinone ring, which can be derived from β-lactam precursors.

    Bromination: The bromobutyl group is introduced through a bromination reaction, where a butyl group is substituted with a bromine atom.

    Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(3-Bromobutyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromobutyl)-4-phenylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs, particularly those targeting bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobutyl)-4-phenylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Bromobutyl)-4-phenylazetidin-2-one can be compared with other azetidinones and brominated compounds:

    Azetidinones: Similar compounds include 1-(3-Chlorobutyl)-4-phenylazetidin-2-one and 1-(3-Iodobutyl)-4-phenylazetidin-2-one. These compounds differ in the halogen atom attached to the butyl group, which affects their reactivity and biological activity.

    Brominated Compounds: Other brominated compounds, such as 1-Bromo-3-phenylpropane and 1-Bromo-4-phenylbutane, share the bromobutyl group but lack the azetidinone ring, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of the azetidinone ring and the bromobutyl group, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

89044-71-3

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

1-(3-bromobutyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C13H16BrNO/c1-10(14)7-8-15-12(9-13(15)16)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

DDAWDVCOGLGZDN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(CC1=O)C2=CC=CC=C2)Br

Origin of Product

United States

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